In-Depth Technical Guide: Physicochemical Properties of trans-2,3-Dihydro-3-ethoxyeuparin
In-Depth Technical Guide: Physicochemical Properties of trans-2,3-Dihydro-3-ethoxyeuparin
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2,3-Dihydro-3-ethoxyeuparin is a natural product belonging to the benzofuran (B130515) class of compounds.[1][2] This technical guide provides a comprehensive overview of its known physicochemical properties, general experimental protocols for their determination, and a discussion of plausible biological signaling pathways based on the activity of related benzofuran derivatives. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of this and similar molecules.
Physicochemical Properties
Table 1: Physicochemical Properties of trans-2,3-Dihydro-3-ethoxyeuparin
| Property | Value | Source(s) |
| CAS Number | 1015698-14-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₈O₄ | [1][2][3] |
| Molecular Weight | 262.30 g/mol | [3] |
| Appearance | Powder | [4] |
| Solubility (Qualitative) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Storage | Desiccate at -20°C | [2][4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of trans-2,3-Dihydro-3-ethoxyeuparin are not available in the reviewed literature. However, the following sections describe generalized and widely accepted methodologies for determining the melting point and solubility of related benzofuran and natural product compounds.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.
Principle: The sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Mortar and pestle
Procedure:
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Sample Preparation: A small amount of the dry, powdered trans-2,3-Dihydro-3-ethoxyeuparin is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
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Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (if known from analogous compounds). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Workflow for Melting Point Determination
Caption: A generalized workflow for determining the melting point of a solid organic compound.
Determination of Solubility
Understanding the solubility of a compound is crucial for its formulation, purification, and biological testing.
Principle: A standardized amount of the solute is mixed with a specific volume of a solvent to determine if it dissolves at a given temperature. This can be a qualitative assessment or a quantitative measurement.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
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Water bath or incubator
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Analytical balance
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Pipettes
Procedure (Qualitative):
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Sample Preparation: Weigh a small, precise amount of trans-2,3-Dihydro-3-ethoxyeuparin (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.
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Dissolution: Vortex the mixture for 1-2 minutes at room temperature.
-
Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the compound is considered soluble under these conditions.
-
Heating (Optional): If the compound is not soluble at room temperature, the vial can be gently warmed (e.g., in a 37°C water bath) and sonicated to aid dissolution.[4] Any changes in solubility should be noted.
Workflow for Solubility Determination
Caption: A generalized workflow for the qualitative assessment of a compound's solubility.
Plausible Biological Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways modulated by trans-2,3-Dihydro-3-ethoxyeuparin is currently unavailable in the scientific literature. However, studies on related benzofuran derivatives provide insights into potential mechanisms of action. Benzofurans are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, often through the modulation of key signaling cascades.[5][6]
Two prominent pathways that are frequently implicated in the biological activity of benzofuran derivatives are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[5] These pathways are central regulators of inflammation, cell proliferation, and survival.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a plausible target for benzofuran derivatives.
NF-κB Signaling Pathway
Caption: A plausible mechanism where benzofuran derivatives may inhibit the NF-κB signaling pathway.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The lack of specific experimental data for trans-2,3-Dihydro-3-ethoxyeuparin necessitates the use of generalized protocols and hypothesized biological activities based on related compounds. Researchers should independently validate all experimental procedures and biological hypotheses.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-2,3-Dihydro-3-ethoxyeuparin - Immunomart [immunomart.com]
- 3. chemwhat.com [chemwhat.com]
- 4. trans-2,3-Dihydro-3-ethoxyeuparin | CAS:1015698-14-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
